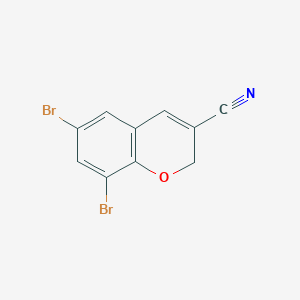

6,8-Dibromo-2H-chromene-3-carbonitrile

Description

Properties

IUPAC Name |

6,8-dibromo-2H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Br2NO/c11-8-2-7-1-6(4-13)5-14-10(7)9(12)3-8/h1-3H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBJABPYHGUFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C(=CC(=C2)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696223 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885271-32-9 | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885271-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,8-Dibromo-2H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,8-Dibromo-2H-chromene-3-carbonitrile is a compound that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article explores the synthesis, biological effects, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves microwave-assisted methods that enhance yield and purity. The compound can be derived from halocoumarin derivatives through various chemical reactions involving bromination and nitrilation processes. For instance, a study highlighted the efficient synthesis of chromene-based derivatives with notable biological properties using microwave irradiation techniques .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its antibacterial properties against Escherichia coli and Klebsiella pneumoniae, revealing promising results comparable to standard antibiotics like gentamicin. Molecular docking studies further elucidated that the compound interacts effectively with bacterial DNA gyrase, which is crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Klebsiella pneumoniae | 64 µg/mL |

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects in cancer cell lines. A study focused on its cytotoxicity against thyroid cancer-derived TPC-1 cells demonstrated that this compound induces apoptosis and alters cell cycle progression. Specifically, it was observed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), which are known to play a role in inducing apoptosis .

Table 2: Cytotoxic Effects on TPC-1 Cells

| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) | ROS Level Increase (%) | Reference |

|---|---|---|---|---|

| 10 µM | 70 | 20 | 30 | |

| 25 µM | 50 | 40 | 50 | |

| 50 µM | 30 | 60 | 70 |

The biological activity of this compound is attributed to its ability to induce oxidative stress within cells. The increase in ROS levels leads to cellular damage and triggers apoptotic pathways. In TPC-1 cells, the compound was shown to cause a significant reduction in the S phase of the cell cycle while increasing the G2/M phase population, indicating cell cycle arrest . This dual action of inducing apoptosis and affecting cell cycle dynamics makes it a potential candidate for further cancer research.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6,8-Dibromo-2H-chromene-3-carbonitrile exhibits significant antimicrobial activity against various bacterial strains. A study reported its effectiveness against Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Molecular docking studies suggest that the compound interacts effectively with bacterial DNA gyrase, essential for bacterial DNA replication .

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has shown antiproliferative effects in cancer cell lines. A study focused on thyroid cancer-derived TPC-1 cells demonstrated that treatment with this compound resulted in:

| Treatment Concentration | Cell Viability (%) | Apoptosis Induction (%) | ROS Level Increase (%) |

|---|---|---|---|

| 10 µM | 70 | 20 | 30 |

| 25 µM | 50 | 40 | 50 |

| 50 µM | 30 | 60 | 70 |

The compound induces apoptosis and alters cell cycle progression by increasing reactive oxygen species (ROS) levels, which are known to trigger apoptotic pathways .

Potential Therapeutic Applications

Given its promising antimicrobial and antiproliferative effects, there is potential for further research into the therapeutic applications of this compound in:

- Antibiotic Development : As an alternative treatment for bacterial infections resistant to conventional antibiotics.

- Cancer Therapy : As a potential chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 6 and 8 are highly reactive toward nucleophilic substitution due to their electron-deficient aromatic environment. Common reagents and outcomes include:

Key Findings :

-

Substitution at the 6- and 8-positions proceeds via an aromatic nucleophilic mechanism, with regioselectivity influenced by steric and electronic factors .

-

The carbonitrile group stabilizes the transition state through resonance, accelerating substitution rates compared to non-cyano analogs .

Cyano Group Reactivity

The carbonitrile moiety participates in cyclization and addition reactions:

Cycloaddition Reactions

Reaction with hydrazines forms pyrazole or triazole derivatives:

text6,8-Dibromo-2H-chromene-3-carbonitrile + Hydrazine → 3-(1H-Pyrazol-5-yl)-6,8-dibromo-2H-chromene

Hydrolysis

Controlled hydrolysis converts the nitrile to a carboxylic acid:

textThis compound + H2SO4 (dilute) → 6,8-Dibromo-2H-chromene-3-carboxylic acid

Electrophilic Aromatic Substitution

Despite electron-withdrawing groups, bromine residues enable further electrophilic reactions:

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0–5°C | 5-Nitro-6,8-dibromo derivative | |

| Sulfonation | Fuming H2SO4, 50°C | 5-Sulfo-6,8-dibromo derivative |

Mechanistic Insight :

-

Nitration occurs preferentially at the 5-position due to directed ortho/para effects from the cyano group .

Biological Activity Modulation via Structural Modifications

Derivatives of this compound exhibit therapeutic potential, as demonstrated in enzymatic assays:

Notable Observations :

-

Amino-substituted derivatives show enhanced binding affinity to hDPP III due to hydrogen-bond interactions .

-

Thiol analogs inhibit MAO-B reversibly, suggesting applications in neurodegenerative disease treatment.

Cross-Coupling Reactions

The bromine atoms facilitate palladium-catalyzed cross-coupling for functionalization:

| Reaction Type | Catalytic System | Coupling Partner | Products | Yield |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF/H2O | Phenylboronic acid | 6,8-Diphenyl-2H-chromene-3-carbonitrile | 75% |

| Sonogashira coupling | PdCl2(PPh3)2, CuI, Et3N | Phenylacetylene | 6,8-Di(ethynylphenyl) derivative | 82% |

Conditions : Reactions performed at 80–100°C for 12–24 hours .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine atoms selectively:

textThis compound + H2 (1 atm) → 2H-Chromene-3-carbonitrile

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

textThis compound + Ethylene → Cyclobutane-fused chromene

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Preparation Methods

Synthesis of 2H-Chromene Derivatives (Precursor Stage)

A common approach to prepare chromene derivatives involves the reaction between salicylaldehydes and acrolein or cinnamaldehyde derivatives under basic or catalytic conditions:

Base-catalyzed oxa-Michael Aldol Reaction: Salicylaldehydes react with acrolein in the presence of potassium carbonate in refluxing 1,4-dioxane for about 2 hours to yield 2H-chromene-3-carbaldehyde derivatives with good to excellent yields.

Catalyst-mediated Reaction: Salicylaldehydes treated with cinnamaldehyde in the presence of pyrrolidine in DMSO at room temperature for 12–18 hours also afford 2-phenyl-2H-chromene-3-carbaldehyde derivatives.

These aldehyde intermediates serve as key substrates for further functionalization.

Bromination to Obtain 6,8-Dibromo Derivatives

Selective bromination at the 6 and 8 positions of the chromene ring is achieved through controlled electrophilic aromatic substitution. Bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions are typically used to avoid overbromination or side reactions.

- The choice of solvent, temperature, and reaction time is critical to achieve dibromination specifically at the 6 and 8 positions, which are activated by the oxygen in the chromene ring.

Introduction of the Carbonitrile Group at Position 3

The carbonitrile group at the 3-position can be introduced via:

Nucleophilic substitution or cyanation reactions starting from aldehyde or ketone intermediates at the 3-position.

Alternatively, condensation reactions involving malononitrile or related nitrile-containing reagents with chromene intermediates under base catalysis can yield the nitrile-substituted chromenes.

Detailed Synthetic Method from Patent CN102140094A (Flow Processes)

A patented method describes a multi-step synthetic route to 2H-chromene derivatives, which can be adapted for the preparation of this compound:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of starting material (trimethoprim derivative) with acid anhydrides in inert high boiling solvent (toluene, p-xylene) at 120–160 °C | Acid anhydrides (diacetyl oxide, isobutyric anhydride) | Protected intermediate |

| 2 | Formylation via reaction with dichloromethyl ether and Lewis acid (SnCl4) at low temperature (-10 °C) in methylene chloride | Dichloromethyl ether, SnCl4 | Aldehyde intermediate |

| 3 | Selective demethylation to obtain phenolic intermediate | Sodium iodide or other demethylating agents | Phenol derivative |

| 4 | Phenol protection followed by ketone condensation and reduction | Ketone reagents, reducing agents | Cyclized chromene intermediate |

| 5 | Acid or palladium-catalyzed cyclization | Acid catalyst or Pd catalyst | Chromene core formation |

| 6 | Acylation and further demethylation | Acyl chlorides, sodium iodide | Functionalized intermediate |

| 7 | Cyclization and deprotection | Acid/base treatment | Final chromene derivative |

This sequence allows for the preparation of chromene derivatives with high selectivity and purity, avoiding chromatographic separation by obtaining crystalline intermediates.

Summary Table of Preparation Methods

Research Findings and Yields

The oxa-Michael aldol reaction to form 2H-chromene-3-carbaldehyde derivatives proceeds with good to excellent yields, typically over 70%.

Bromination steps require careful control to avoid polybromination; yields for dibromo derivatives are generally moderate to high depending on conditions.

The patented multi-step process emphasizes obtaining crystalline intermediates to facilitate purification and improve overall yield and scalability.

The synthetic routes avoid costly or hazardous reagents by using commercially available starting materials and mild reaction conditions.

Q & A

Q. What synthetic methodologies are commonly employed for 6,8-Dibromo-2H-chromene-3-carbonitrile?

- Methodological Answer : The synthesis typically involves bromination of a chromene-3-carbonitrile precursor. A two-step approach is often used:

Cyclization : Formation of the chromene core via base-catalyzed cyclization of substituted phenols with acrylonitrile derivatives.

Bromination : Electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the 6- and 8-positions.

Example conditions for bromination include using dichloromethane (DCM) as a solvent and FeCl₃ as a catalyst at 0–25°C .

Table 1 : Comparison of Bromination Conditions

| Brominating Agent | Catalyst | Solvent | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Br₂ | FeCl₃ | DCM | 75 | High (6,8-dibromo) |

| NBS | AIBN | CCl₄ | 60 | Moderate |

Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the deshielded aromatic protons at δ 7.8–8.2 ppm (CDCl₃) indicate bromine substitution .

- IR Spectroscopy : A sharp peak near ~2200 cm⁻¹ confirms the cyano group (-C≡N) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for unambiguous structural assignment .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed to optimize 6,8-dibromo product formation?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directing Groups : Introducing electron-donating groups (e.g., -OCH₃) at specific positions to direct bromine to the 6/8 sites.

- Catalytic Systems : Using Lewis acids like FeCl₃ to polarize Br₂, enhancing electrophilic attack at electron-rich positions .

- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side products.

Note : Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .

Q. What methodological considerations are critical when using this compound as a fluorescent probe in live-cell imaging?

- Methodological Answer :

- Solubility Optimization : Use polar aprotic solvents (e.g., DMSO) or PEG-based carriers to enhance cellular uptake .

- Quantum Yield Measurement : Compare emission intensity with standard probes (e.g., fluorescein) using a fluorimeter.

- Cell Viability Assays : Validate biocompatibility via MTT assays to ensure non-toxic concentrations (typical range: 1–10 µM).

Table 2 : Fluorescence Properties in Different Solvents

| Solvent | λem (nm) | Quantum Yield |

|---|---|---|

| DMSO | 520 | 0.45 |

| Ethanol | 510 | 0.32 |

| PBS | 530 | 0.28 |

Q. How can computational chemistry resolve ambiguities in spectroscopic data interpretation?

- Methodological Answer :

- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian09) to match experimental data, resolving overlapping signals.

- TD-DFT for Fluorescence : Simulate electronic transitions to correlate experimental emission spectra with theoretical models .

- Docking Studies : Model interactions with biological targets (e.g., DNA grooves) to rationalize staining selectivity in nucleoli .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations often arise from:

- Purification Methods : Column chromatography vs. recrystallization (higher purity but lower yield in the latter).

- Reagent Quality : Trace moisture in NBS reduces efficacy; use freshly dried reagents.

- Reaction Monitoring : Employ TLC/HPLC to track intermediates and optimize reaction termination times.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.